2,5-Dioxopyrrolidin-1-yl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate
Overview
Description
2,5-Dioxopyrrolidin-1-yl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate (DPC) is an organic compound with a molecular formula of C13H16N2O4. It is a heterocyclic compound containing a pyrrolidine ring, a chromene ring, and a carboxylate group. DPC is an important intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory drugs, antifungals, and antibiotics.
Scientific Research Applications
Fluorescent Probes and Sensing
A significant application of this compound is in the field of fluorescent probes, particularly for detecting ions like copper and chromium. Zhou Peng (2010) synthesized a fluorescent probe combining this compound with 2-pyridylaldehyde, which showed high selectivity for Cu2+ ions over other metals, indicating its potential in aqueous solutions (Zhou Peng, 2010). Kaan Karaoğlu et al. (2017) developed two fluorescent probes based on this compound, demonstrating an instant turn-off fluorescence response to Cu2+ ions in ethanol-water mixture, showcasing its sensitivity and selectivity (Kaan Karaoğlu et al., 2017). Kailasam Saravana Mani et al. (2018) explored its use in detecting Cr3+ ions, highlighting the probe's ability to change color and quench fluorescence in response to these ions (Kailasam Saravana Mani et al., 2018).
Synthesis and Biological Evaluation
C. K. Ramaganesh et al. (2010) discussed the synthesis of derivatives containing this compound and their biological properties. They emphasized the compound's role as a key intermediate in producing various biologically active derivatives (C. K. Ramaganesh et al., 2010). Maria A. Vodolazhenko et al. (2012) developed a method for synthesizing derivatives of this compound, highlighting its presence in various biologically active compounds (Maria A. Vodolazhenko et al., 2012).
Biomedical Applications
Kangnan Wang et al. (2019) presented two-photon fluorescence probes based on the compound for mitochondrial imaging and detection of sulfite/bisulfite in living cells. These probes were shown to be highly sensitive and selective, offering potential applications in biomedical research (Kangnan Wang et al., 2019).
Antimicrobial Activity
S. Govori et al. (2013) investigated the antimicrobial properties of derivatives of this compound, indicating moderate to high activity against various bacterial strains. This study suggests its potential use in antimicrobial applications (S. Govori et al., 2013).
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 7-(diethylamino)-2-oxochromene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6/c1-3-19(4-2)12-6-5-11-9-13(17(23)25-14(11)10-12)18(24)26-20-15(21)7-8-16(20)22/h5-6,9-10H,3-4,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNPVRICKDZFLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)ON3C(=O)CCC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375219 | |
Record name | 1-{[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-carbonyl]oxy}pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dioxopyrrolidin-1-yl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate | |
CAS RN |
139346-57-9 | |
Record name | 1-{[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-carbonyl]oxy}pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 139346-57-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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